Hydroquinine

Übersicht

Beschreibung

Hydroquinine, also known as quinine dithis compound, is an organic compound that is closely related to quinine. It is a white crystalline substance that is used in various applications, including as an antimalarial agent and in the treatment of certain cardiac conditions. This compound is derived from the bark of the cinchona tree and has been used for centuries in traditional medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroquinine can be synthesized through several methods. One common method involves the reduction of quinine using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atmospheres. Another method involves the reduction of quinine using sodium borohydride in an alcoholic solvent, such as ethanol or methanol. This reaction is also carried out under mild conditions, with the temperature maintained at around 0-5°C.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of quinine in the vapor phase. This process involves passing a mixture of quinine vapor, hydrogen, and an organic solvent over a hydrogenation catalyst, such as palladium on carbon, at elevated temperatures and pressures. The resulting this compound is then purified through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

Hydroquinine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to quinine using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically occurs under acidic conditions and results in the formation of quinine and water.

Reduction: As mentioned earlier, this compound can be synthesized through the reduction of quinine using hydrogen or sodium borohydride. This reaction typically occurs under mild conditions and results in the formation of this compound and water.

Substitution: this compound can undergo substitution reactions with various reagents, such as halogens or alkylating agents. These reactions typically occur under basic conditions and result in the formation of substituted this compound derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

Reduction: Hydrogen, sodium borohydride, mild conditions.

Substitution: Halogens, alkylating agents, basic conditions.

Major Products Formed

Oxidation: Quinine and water.

Reduction: this compound and water.

Substitution: Substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Hydroquinone is primarily recognized for its effectiveness in treating hyperpigmentation disorders. It functions by inhibiting the enzyme tyrosinase, which is crucial for melanin production in the skin. This property makes it a standard treatment for conditions such as:

- Melasma

- Post-inflammatory hyperpigmentation

- Solar lentigines (age spots)

- Freckles

Efficacy Studies

Several studies have documented hydroquinone's effectiveness:

- A study comparing 4% hydroquinone with 0.75% kojic acid showed that hydroquinone led to a more significant reduction in the Melasma Area and Severity Index (MASI) score over 12 weeks .

- Another clinical trial indicated that 2% and 5% hydroquinone creams were effective in about 80% of patients treated for hyperpigmented skin .

| Study | Treatment Groups | Results | Conclusions |

|---|---|---|---|

| Monteiro et al. | 4% HQ vs 0.75% KA | Significant decrease in MASI score with 4% HQ | Hydroquinone has an earlier onset of action than kojic acid |

| Owolabi et al. | Various HQ concentrations | Greater disruption of stratum corneum with higher HQ concentrations | HQ may cause more skin disruption than other agents |

| Marpaung et al. | 3% TA vs 4% HQ | More significant decrease in MASI score with TA | Both treatments are effective but differ in onset |

Industrial Applications

Beyond dermatology, hydroquinone is employed in various industrial processes:

- Photography : Hydroquinone is a critical component in developing black-and-white photographic films and papers due to its reducing properties.

- Antioxidants : It serves as an intermediate for synthesizing antioxidants used in rubber and stabilizers for paints and varnishes.

- Chemical Synthesis : Hydroquinone is used as an inhibitor to stabilize monomers in polymer production .

Safety and Side Effects

While hydroquinone is widely used, concerns regarding its safety have been raised:

- Prolonged use can lead to side effects such as exogenous ochronosis, characterized by dark blue hyperpigmentation .

- Studies have shown that while hydroquinone is effective, it may not completely resolve hyperpigmentation issues and can cause irritation in some patients .

Case Studies

Several documented cases highlight the clinical application of hydroquinone:

- A case study reported a 50-year-old female experiencing worsening facial hyperpigmentation after using topical products containing hydroquinone over several years .

- Another study highlighted the progressive nature of hyperpigmentation despite ongoing treatment with varying concentrations of hydroquinone, underscoring the need for careful monitoring during therapy .

Wirkmechanismus

Hydroquinine exerts its effects through several mechanisms. In the case of its antimalarial activity, this compound interferes with the parasite’s ability to digest hemoglobin, leading to the accumulation of toxic heme molecules and ultimately the death of the parasite. In the case of its cardiac effects, this compound acts as a sodium channel blocker, which helps to stabilize the cardiac membrane and prevent arrhythmias. This compound also has antioxidant properties, which may contribute to its potential therapeutic effects in other diseases.

Vergleich Mit ähnlichen Verbindungen

Hydroquinine is closely related to several other compounds, including quinine, quinidine, and chloroquine.

Quinine: Quinine is the parent compound of this compound and is also used as an antimalarial agent. this compound is less toxic and has fewer side effects compared to quinine.

Quinidine: Quinidine is a stereoisomer of quinine and is used primarily as an antiarrhythmic agent. This compound has similar cardiac effects but is less potent compared to quinidine.

Chloroquine: Chloroquine is a synthetic derivative of quinine and is used as an antimalarial agent. This compound has similar antimalarial activity but is less effective compared to chloroquine.

This compound is unique in that it combines the antimalarial and cardiac effects of quinine and quinidine, while also having antioxidant properties that may contribute to its potential therapeutic effects in other diseases.

Biologische Aktivität

Hydroquinine, a derivative of hydroquinone, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables and findings from various studies.

Antimicrobial Activity

Recent studies have demonstrated this compound's significant antibacterial properties. A pivotal study revealed that this compound effectively inhibits both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against eight bacterial strains ranged from 650 to 2500 µg/mL and from 1250 to 5000 µg/mL, respectively .

Gene Expression Changes

Transcriptomic analysis indicated that this compound treatment led to the overexpression of RND efflux pump transcripts in Pseudomonas aeruginosa, suggesting a potential mechanism for bacterial resistance . The following table summarizes the MIC and MBC values for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 650 | 1250 |

| Escherichia coli | 1000 | 2000 |

| Pseudomonas aeruginosa | 2500 | 5000 |

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study reported that this compound exhibited cytotoxic effects on various cancer cell lines, including A431 (human squamous carcinoma), MDA-MB-231 (breast cancer), and B16F10 (melanoma) cells. The compound induced cell death in a dose-dependent manner, with significant effects observed at concentrations as low as 12.5 µM .

Synergistic Effects with Other Agents

Furthermore, this compound demonstrated a synergistic effect when combined with other anticancer agents, enhancing its efficacy against cancer cells. In vivo studies showed that this compound could suppress lung metastasis of melanoma cells in mice without causing toxicity .

Safety and Efficacy in Dermatological Applications

Hydroquinone is frequently used in dermatology as a topical agent for treating hyperpigmentation disorders. A comparative study showed that a 4% hydroquinone cream was superior to a 0.75% kojic acid cream in reducing hyperpigmentation, with significant improvements noted as early as four weeks into treatment .

The following table summarizes findings from various clinical trials assessing the efficacy of hydroquinone:

| Study | Treatment Groups | Results | Conclusions |

|---|---|---|---|

| Monteiro et al. | 4% HQ vs. 0.75% KA | Significant decrease in MASI score with HQ | HQ shows earlier onset of action |

| Owolabi et al. | Various concentrations of HQ | Greater disruption of stratum corneum with HQ | HQ may cause more skin disruption |

| Marpaung et al. | 4% HQ vs. 3% TA | Greater decrease in MASI score with TA | Both are effective but TA shows better results |

Eigenschaften

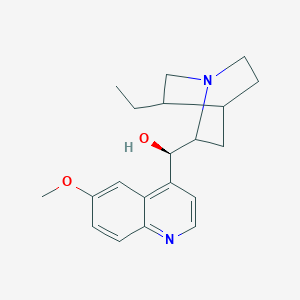

IUPAC Name |

(R)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13?,14?,19?,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOQGZACKSYWCH-WGFDLZGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1CN2CCC1CC2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Hydroquinine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

522-66-7 | |

| Record name | Hydroquinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.